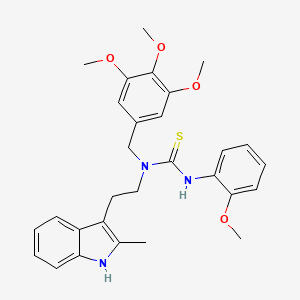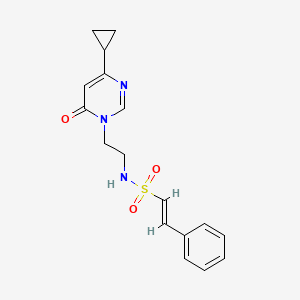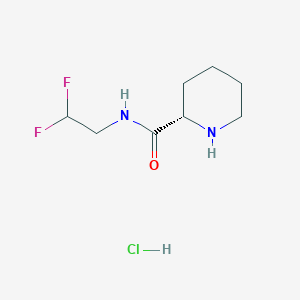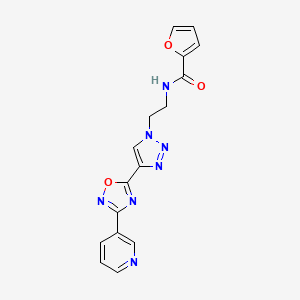![molecular formula C15H22N4O3S B2425630 1-Cyclopentyl-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea CAS No. 2034263-33-5](/img/structure/B2425630.png)
1-Cyclopentyl-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a cyclopentyl group, which is a cyclic hydrocarbon group consisting of a ring of five carbon atoms . It also contains a 1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl group, which is a more complex structure that includes a thiadiazole ring (a ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms) with additional functional groups attached .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the thiadiazole ring and the various functional groups. The cyclopentyl group would add further complexity due to its cyclic structure .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Researchers have developed methodologies for the synthesis and characterization of various urea derivatives, including compounds with thiadiazole units, demonstrating their potential for further chemical and biological studies. For example, a study presented the synthesis, crystal structure, and bioactivities of N-(2,6-Difluorobenzoyl)-N'-[5-(Pyrid-4-yl)-1,3,4-Thiadiazol-2-yl]Urea, showcasing the importance of structural analysis in understanding compound interactions (Xinjian Song et al., 2008). Another study highlighted the synthesis of thiadiazole derivatives under microwave irradiation, emphasizing the efficiency of this method in producing urea derivatives with potential scientific applications (Kejian Li & Wenbin Chen, 2008).
Biological Activities
A number of studies have explored the antimicrobial and fungicidal properties of urea derivatives. For instance, compounds synthesized from thiadiazole and urea showed significant fungicidal activities against pathogens such as Rhizoctonia solani and Botrytis cinerea (Li-Qiao Shi, 2011). This highlights the potential of such compounds in agricultural and pharmaceutical applications to combat fungal infections.
Crystal Structure Analysis
Crystal structure analysis plays a crucial role in understanding the chemical behavior and interaction potential of compounds. Studies have detailed the crystal structures of various urea derivatives, providing insights into their molecular arrangements and the types of bonds that stabilize their structures. For example, research on the crystal structure of 1-(4-Bromobenzoyl)-3-[5-(E)-styryl-1,3,4-thiadiazol-2-yl]urea revealed how molecules are linked by hydrogen bonds and π-π interactions, which could influence their biological activity (S. Xin, 2006).
Propiedades
IUPAC Name |
1-cyclopentyl-3-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3S/c1-10-8-13-14(19(3)23(21,22)18(13)2)9-12(10)17-15(20)16-11-6-4-5-7-11/h8-9,11H,4-7H2,1-3H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RONZAPJHDOTBMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1NC(=O)NC3CCCC3)N(S(=O)(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Methyl-N-[3-(3-phenyl-1,2-oxazol-5-yl)propyl]prop-2-enamide](/img/structure/B2425550.png)


![N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylbenzamide](/img/structure/B2425554.png)

![5-methyl-6-[(E)-3-phenyl-2-propenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2425557.png)

![1-[(2-methylphenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2425563.png)

![1-(2-Fluoro-6-methylphenyl)-N-[2-(prop-2-enoylamino)ethyl]-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2425568.png)
![3-bromo-2-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole](/img/structure/B2425569.png)
